Dihydrobicyclomycin is a compound that has garnered attention for its potential applications in antimicrobial therapy, particularly against resistant strains of bacteria. It is a bicyclic compound that exhibits antibiotic properties, primarily targeting bacterial RNA polymerase. This compound is derived from the natural product bicyclomycin, which has been studied for its unique mechanism of action and efficacy against various bacterial pathogens.
Dihydrobicyclomycin is synthesized from bicyclomycin, a natural antibiotic originally isolated from the bacterium Micromonospora species. The synthesis of dihydrobicyclomycin involves chemical modifications to enhance its antibacterial properties and improve its pharmacokinetic profile.
Dihydrobicyclomycin belongs to the class of antibiotics known as RNA polymerase inhibitors. It is classified under the broader category of polyketides, which are secondary metabolites produced by various microorganisms. Its structural features and biological activity position it as a significant compound in antibiotic research.
The synthesis of dihydrobicyclomycin typically involves several key steps:
The technical details of the synthesis often involve organic chemistry techniques such as:
Dihydrobicyclomycin has a complex bicyclic structure characterized by multiple rings that contribute to its biological activity. The molecular formula is typically represented as .
Dihydrobicyclomycin can undergo various chemical reactions that are essential for its functionality:
The reaction conditions, including temperature, pressure, and catalysts used in these processes, are crucial for achieving high yields and desired purity levels in dihydrobicyclomycin synthesis.
Dihydrobicyclomycin exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase. This enzyme is critical for transcription in bacteria, and its inhibition leads to cessation of mRNA synthesis, ultimately resulting in bacterial cell death.
Dihydrobicyclomycin has several promising applications in scientific research and medicine:
Dihydrobicyclomycin shares the core DKP scaffold—a cyclic dipeptide formed from cyclo(L-isoleucyl-L-leucyl) (cIL) through intramolecular amide bond formation [1] [2]. Its structure (C₁₃H₂₁N₂O₇S) features:
Thermal stability is conferred by the constrained bicyclic system, a hallmark of oxidized DKPs. The absence of the exomethylene reduces electrophilicity, diminishing direct interactions with biological targets like Rho transcription factors. Stereochemical analysis confirms 2R,4S,6R,7R,8S,9S absolute configuration [1].
Table 1: Structural Comparison of Dihydrobicyclomycin and Bicyclomycin
Feature | Dihydrobicyclomycin | Bicyclomycin |
---|---|---|
C5–C5a Bond | Saturated | Exomethylene |
Molecular Formula | C₁₃H₂₁N₂O₇S | C₁₃H₁₉N₂O₇S |
Molecular Weight (Da) | 349.38 | 347.36 |
Rho Binding Capacity | Low | High |
Dihydrobicyclomycin was first identified in the 1970s from Streptomyces cinnamoneus (reclassified from S. sapporonensis), alongside bicyclomycin [1] [6]. Key discoveries include:
Heterologous expression attempts in S. coelicolor initially failed due to poor expression of tailoring enzymes. Success was later achieved using the integrative vector pIJ10257 to express bcmA–G under the ermE promoter, yielding trace dihydrobicyclomycin and bicyclomycin [3].
Table 2: Key Streptomyces Producers of Dihydrobicyclomycin
Species | Isolation Source | BGC Size (kb) | GenBank Accession |
---|---|---|---|
Streptomyces cinnamoneus | Soil (Japan) | ~7.0 | QODG00000000 |
Streptomyces aizunensis | Marine sediment | ~7.2 | Not deposited |
Pseudomonas aeruginosa SCV20265 | Clinical isolate | ~6.8 | WP_003158562.1 |
Dihydrobicyclomycin is the penultimate intermediate in bicyclomycin biosynthesis. The pathway proceeds as follows:
Genetic evidence: ΔbcmF mutants accumulate dihydrobicyclomycin but lack bicyclomycin, confirming BcmF’s irreplaceable role [1]. In vitro studies show BcmF has a kcat/KM of 1.4 × 10³ M⁻¹s⁻¹ for dihydrobicyclomycin, requiring Fe²⁺, 2-oxoglutarate, and O₂ [1] [3].
Table 3: Intermediates in Bicyclomycin Biosynthesis
Intermediate | Molecular Weight (Da) | Modification Step | Accumulating Mutant |
---|---|---|---|
cIL (2) | 226.30 | Cyclodipeptide formation | ΔbcmE |
Monohydroxy-cIL (7) | 242.29 | C9 hydroxylation | ΔbcmC |
Dihydrobicyclomycin (3) | 349.38 | Ether bridge formation | ΔbcmF |
Bicyclomycin (1) | 347.36 | C5–C5a dehydrogenation | None |
BcmF’s catalytic mechanism involves abstracting the pro-S hydrogen at C5, followed by desaturation to form the exomethylene group [6]. This step is pharmacologically critical: the exomethylene enables covalent inhibition of Rho via Michael addition [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7